molecular formula C5H9NO2 B12948173 (1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid

(1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid

Cat. No.: B12948173
M. Wt: 115.13 g/mol
InChI Key: QUFMERRXRMSAPZ-DMTCNVIQSA-N
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Description

(1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with an aminomethyl group and a carboxylic acid group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method is the reaction of a cyclopropane precursor with aminomethyl and carboxylic acid groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes or receptors, leading to various biological effects. The carboxylic acid group may also play a role in binding to target molecules and facilitating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid: This compound has a hydroxymethyl group instead of an aminomethyl group.

    (1S,2S)-1-(aminomethyl)-2-(2-methylpropyl)cyclopropane-1-carboxylic acid: This compound has a 2-methylpropyl group instead of a carboxylic acid group.

Uniqueness

(1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(1S,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C5H9NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1

InChI Key

QUFMERRXRMSAPZ-DMTCNVIQSA-N

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)CN

Canonical SMILES

C1C(C1C(=O)O)CN

Origin of Product

United States

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